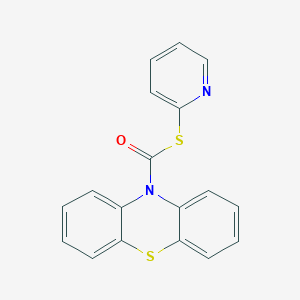

S-2-pyridinyl 10H-phenothiazine-10-carbothioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Phenothiazine derivatives, including those similar to S-2-pyridinyl 10H-phenothiazine-10-carbothioate, are synthesized through various methods, including the reaction of isothiocyanate with the carbanion of corresponding cyclic precursors for secondary thioamides, or the reaction of ammonia or an amine with dithio ester prepared from the same precursor for primary, secondary, and tertiary thioamides (Aloup et al., 1987).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives can be complex, involving various substitutions that influence their chemical and physical properties. For instance, the substitution of the benzene ring with pyridine or pyridinium groups and the introduction of vinyl linkers have been shown to affect the spectral properties of phenothiazine derivatives, leading to potential applications as fluorophore-switching and near-infrared sensor materials (Lin & Chang, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A study by Ranise et al. (1991) describes the synthesis of N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, 4-morpholine-, 1,2,3,4-tetrahydro-1-quinoline-, 1,2,3,4-tetrahydro-2-isoquinoline-, 10-phenothiazine- and 2,2'-dipyridylamine-carbothioamides, showcasing the versatility of phenothiazine derivatives in chemical synthesis. Some of these compounds, particularly the phenothiazine acylthioureas, exhibited in vitro platelet antiaggregating activity superior or comparable to that of acetylsalicylic acid (Ranise et al., 1991).

Pharmaceutical Research

Phenothiazine derivatives have shown promise in pharmaceutical research. Narule et al. (2015) reported on the antioxidant and pharmacological activities of microwave-mediated synthesized phenothiazine derivatives, highlighting their potential in psychiatry as tranquilizers and neuroleptics. These compounds are known for their electron-donating properties and low oxidation potential, making them suitable for radical-cation formation and their use as markers for proteins and DNA (Narule et al., 2015).

Anticancer Activity

Research on new phenothiazine derivatives, specifically 10-substituted 1,6-diazaphenothiazines, has been conducted to evaluate their anticancer activity. These derivatives were synthesized and showed at least comparable activity against melanoma and breast cancer cell lines to the reference drug cisplatin, indicating their potential as anticancer agents (Morak-Młodawska et al., 2016).

Antiviral and Antifungal Activities

Bishnoi et al. (2002) synthesized benzimidazolyl-phenothiazine derivatives and studied their antiviral and antifungal activities. This research demonstrates the broad spectrum of biological activities that phenothiazine derivatives can exhibit, further contributing to their potential therapeutic applications (Bishnoi et al., 2002).

Materials Science Applications

Lin and Chang (2009) investigated vinyl-substituted 10H-phenothiazine derivatives for their spectral properties. They found that these derivatives show variations attributed to intramolecular charge transfer, suggesting potential applications in fluorophore-switching and near-infrared sensor technologies (Lin & Chang, 2009).

Wirkmechanismus

The mechanism of action of “S-2-pyridinyl 10H-phenothiazine-10-carbothioate” is not clear from the available information. Phenothiazine derivatives have been studied for their interactions with various targets , but it’s unclear if these interactions would apply to “S-2-pyridinyl 10H-phenothiazine-10-carbothioate”.

Eigenschaften

IUPAC Name |

S-pyridin-2-yl phenothiazine-10-carbothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS2/c21-18(23-17-11-5-6-12-19-17)20-13-7-1-3-9-15(13)22-16-10-4-2-8-14(16)20/h1-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLZEMWLZXDFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenothiazin-10-yl 2-pyridylthio ketone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)